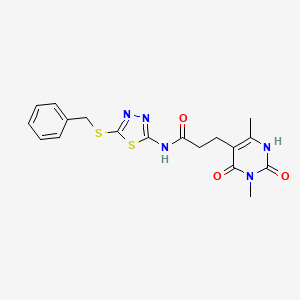
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a chemical compound known for its unique structure and properties. It is often used in the field of organic chemistry, particularly in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Méthodes De Préparation
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol and dimethylmorpholine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: In biological research, it is used to study protein interactions and functions by enabling the synthesis of specific peptides.
Medicine: This compound is used in the development of peptide-based drugs, which can target specific proteins and pathways in the body.
Industry: In the industrial sector, it is used in the production of various chemicals and materials, including pharmaceuticals and polymers.
Mécanisme D'action
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid involves its ability to protect amino groups during chemical reactions. By forming a stable bond with the amino group, it prevents unwanted side reactions and allows for the selective formation of peptide bonds. The molecular targets and pathways involved include the specific amino acids and peptides being synthesized.
Comparaison Avec Des Composés Similaires
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid can be compared with other similar compounds, such as:
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methoxy-L-phenylalanine: This compound also serves as a protecting group in peptide synthesis but has different functional groups that may affect its reactivity and stability.
4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Another similar compound used in peptide synthesis with variations in its structure that influence its chemical properties.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound is used in similar applications but has distinct structural differences that make it unique.
Propriétés
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-22(2)19(20(24)25)23(11-12-28-22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJAZOBFPPOWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)

![4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2778019.png)

![(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2778023.png)
![N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2778024.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2778025.png)


![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)
